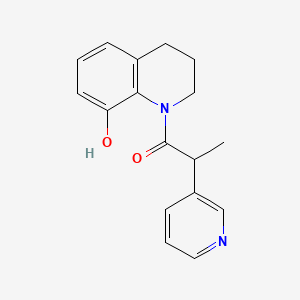![molecular formula C14H18FNO2 B7642224 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the inhibition of specific enzymes such as HDACs and CAs. HDACs are responsible for the deacetylation of histones, which can lead to the repression of gene expression. Inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. On the other hand, CAs are involved in the regulation of acid-base balance in the body, and inhibition of CAs by this compound can lead to the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibitory activity against specific enzymes such as HDACs and CAs. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Moreover, it can also modulate the immune system and reduce inflammation. Inhibition of CAs can lead to the reduction of intraocular pressure in glaucoma patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is its potent inhibitory activity against specific enzymes such as HDACs and CAs, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide. One of the potential applications of this compound is in the treatment of cancer, where it can be used as a potent HDAC inhibitor. Moreover, it can also be explored as a potential treatment for glaucoma, where it can be used as a CA inhibitor to reduce intraocular pressure. Furthermore, it can also be studied for its potential applications in the treatment of viral infections, where it has been shown to exhibit antiviral properties. Finally, further research can be conducted to optimize the synthesis method of this compound to improve its solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the reaction of 3-fluoro-5-methylbenzoic acid with 1-(2-hydroxyethyl)cyclobutylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.
Scientific Research Applications
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression, and carbonic anhydrases (CAs), which play a crucial role in the regulation of acid-base balance in the body. Moreover, it has been found to possess anticancer, anti-inflammatory, and antiviral properties.
properties
IUPAC Name |
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-7-11(9-12(15)8-10)13(18)16-14(5-6-17)3-2-4-14/h7-9,17H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSYQCXHOFDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NC2(CCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-1-(6-methylpyridin-3-yl)methanamine](/img/structure/B7642177.png)
![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7642186.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)
![6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642207.png)
![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)
